

# Quantitative Profile of ALK5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: SD-208

CAS No.: 627536-09-8

Cat. No.: S542865

Get Quote

The table below summarizes the available biochemical and cellular activity data for several ALK5 inhibitors.

| Inhibitor Name           | Reported IC <sub>50</sub> (ALK5) | Selectivity (vs. TβRII) | Therapeutic Context / Key Findings                                                                                                                     |
|--------------------------|----------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| SD-208                   | 48 nM (cell-free assay) [1]      | >100-fold [1]           | Attenuated and reversed pulmonary hypertension in rat models; inhibited glioma cell growth and migration <i>in vitro</i> and <i>in vivo</i> [1] [2].   |
| SB525334                 | Information missing              | Information missing     | Reversed pulmonary arterial pressure and right ventricular hypertrophy in a rat model of pulmonary arterial hypertension (PAH) [3].                    |
| Compound 8               | 0.7 μM (cell-free assay) [4]     | Information missing     | A novel inhibitor identified via HTS; inhibits TGF-β-induced SMAD nuclear translocation (EC <sub>50</sub> 0.8 μM); exhibits mixed-type inhibition [4]. |
| Vactosertib (EW-7197)    | Information missing              | Information missing     | Cited as a clinical candidate; specific potency data not in search results [5].                                                                        |
| Galunisertib (LY2157299) | Information missing              | Information missing     | Cited as a clinical candidate; specific potency data not in search results [5].                                                                        |
| GW788388                 | Information missing              | Information missing     | Cited as a clinical candidate; specific potency data not in search results [5].                                                                        |

| Inhibitor Name | Reported IC <sub>50</sub> (ALK5) | Selectivity (vs. TβRII) | Therapeutic Context / Key Findings                                                                              |
|----------------|----------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------|
| PF-06952229    | Information missing              | Information missing     | A novel TGF-β-R1 inhibitor in clinical development for cancer; specific potency data not in search results [6]. |

## Key Experimental Protocols

Here are the methodologies from pivotal studies validating the efficacy of **SD-208** and other ALK5 inhibitors.

- **Kinase Activity Assay (for IC<sub>50</sub> determination):** The inhibitory activity of **SD-208** was determined by measuring its ability to block the incorporation of radiolabeled ATP into a peptide or protein substrate by the ALK5 kinase. Reactions included the kinase, substrate, and ATP. After stopping the reaction, the substrate was captured, and incorporated radioactivity was measured via a scintillation counter. Inhibition was calculated by comparing counts in the presence and absence of the compound [1].
- **In Vitro Cell Proliferation/Migration Assay:** To assess the effect of **SD-208** on glioma cells, murine SMA-560 and human LN-308 glioma cells were cultured with or without **SD-208** (1 μM) for 48 hours. Cells were pulsed with [<sup>3</sup>H]thymidine during the last 24 hours to measure DNA synthesis, and incorporated radioactivity was quantified using a liquid scintillation counter as a proxy for proliferation [1].
- **In Vivo Efficacy in Disease Models:**
  - **Pulmonary Hypertension Model:** **SD-208** was administered orally (20 mg/kg or 60 mg/kg, twice daily) in a rat monocrotaline (MCT)-induced pulmonary hypertension model. Efficacy was evaluated through hemodynamic monitoring (measuring pulmonary arterial pressure), assessment of right ventricular hypertrophy, and computerized morphometric analysis of pulmonary arteriole muscularization [2].
  - **Glioma Model:** VM/Dk mice bearing SMA-560 tumors were treated with **SD-208** (1 mg/mL) administered orally in drinking water. The primary endpoint was a significant prolongation of median survival in the treated group [1].

## ALK5 Signaling and Inhibitor Mechanism

The following diagram illustrates the TGF-β/ALK5 signaling pathway and the point of inhibition for compounds like **SD-208**.





Click to download full resolution via product page

## Therapeutic Contexts for ALK5 Inhibition

Research highlights the potential of ALK5 inhibition in multiple disease areas:

- **Cancer: SD-208** has shown efficacy in reducing primary tumor growth and metastasis in preclinical models. It inhibits TGF- $\beta$ -evoked migration and invasion of glioma cells and enhances immunogenicity [1] [6].
- **Fibrotic Diseases & Pulmonary Hypertension:** ALK5 is a promising target for fibrotic diseases [6]. **SD-208** and SB525334 have demonstrated significant efficacy in reversing established pulmonary hypertension and vascular remodeling in rat models [3] [2].
- **Ageing Research:** Inhibiting the TGF- $\beta$ /ALK5 pathway is being explored in longevity research. A combination of an Alk5 inhibitor and oxytocin significantly extended lifespan and healthspan in elderly, frail male mice, highlighting the potential for rejuvenating therapies [7].

## Research Considerations

When evaluating ALK5 inhibitors, keep these points in mind:

- **Clinical Development Pipeline:** Several ALK5 inhibitors are in clinical trials, but the pipeline faces challenges, including cardiac toxicity observed in preclinical models [6].
- **Focus on T $\beta$ RII Degradation:** Emerging strategies focus on targeted degradation of T $\beta$ RII rather than kinase inhibition, which may offer improved selectivity and reduced off-target effects [5].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. SD-208 | TGF-beta/Smad inhibitor | Mechanism [selleckchem.com]
2. Role of the TGF- $\beta$ /Alk5 Signaling Pathway in Monocrotaline ... [pmc.ncbi.nlm.nih.gov]

3. Activin-Like Kinase 5 (ALK5) Mediates Abnormal ... [pmc.ncbi.nlm.nih.gov]
4. Screening and Identification of a Novel Class of TGF- $\beta$  ... [sciencedirect.com]
5. Expanding the Chemical Space of Transforming Growth ... [pmc.ncbi.nlm.nih.gov]
6. Review article ALK5 kinase inhibitors in drug discovery [sciencedirect.com]
7. Sex-Specific Effects Found in New Anti-Aging Therapy for ... [aging-us.com]

To cite this document: Smolecule. [Quantitative Profile of ALK5 Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542865#sd-208-ic50-49-nm-alk5-validation>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)